3,3-Dimethyl-1-(propan-2-yl)thiourea

Übersicht

Beschreibung

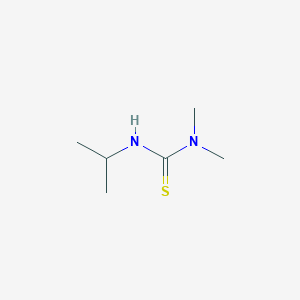

3,3-Dimethyl-1-(propan-2-yl)thiourea is an organic compound with the molecular formula C6H14N2S It is a thiourea derivative characterized by the presence of two methyl groups and an isopropyl group attached to the nitrogen atoms of the thiourea moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-1-(propan-2-yl)thiourea typically involves the reaction of isopropylamine with dimethylcarbamothioyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The general reaction scheme is as follows:

(CH3

Biologische Aktivität

3,3-Dimethyl-1-(propan-2-yl)thiourea (CAS No. 36600-03-0) is a thiourea derivative that has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological properties, including antibacterial, anticancer, and other pharmacological effects, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a thiourea functional group, which is known for its reactivity and biological significance.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of thiourea derivatives, including this compound. The compound has been tested against various bacterial strains with promising results.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |

|---|---|---|

| E. faecalis | 40 µg/mL | 29 |

| P. aeruginosa | 50 µg/mL | 24 |

| S. typhi | 45 µg/mL | 30 |

| K. pneumoniae | 50 µg/mL | 19 |

These findings indicate that the compound exhibits significant antibacterial activity comparable to standard antibiotics like ceftriaxone .

Anticancer Activity

The anticancer properties of thiourea derivatives have also been explored extensively. Research indicates that this compound may inhibit cancer cell proliferation through various mechanisms.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Human leukemia | 1.50 | Induction of apoptosis and cell cycle arrest |

| Breast cancer (MCF-7) | <20 | Inhibition of LDH activity and alteration in cell morphology |

| Prostate cancer | 14 | Targeting angiogenesis pathways |

The compound's effectiveness in inducing apoptosis and inhibiting cell growth suggests its potential as a therapeutic agent in cancer treatment .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. Thioureas are known to influence enzyme activities and receptor interactions, leading to their observed pharmacological effects.

Case Studies

Several case studies have documented the biological activities of thiourea derivatives:

- Antibacterial Efficacy : A study demonstrated that a series of thiourea compounds showed varying degrees of antibacterial activity against clinical isolates, with some derivatives outperforming traditional antibiotics .

- Anticancer Studies : Research on the effects of thiourea derivatives on human cancer cell lines revealed that certain compounds significantly reduced cell viability and induced apoptosis at micromolar concentrations .

Wissenschaftliche Forschungsanwendungen

Biological Applications

Antimicrobial Activity

Thiourea derivatives, including 3,3-Dimethyl-1-(propan-2-yl)thiourea, have demonstrated notable antimicrobial properties. Research indicates that thioureas exhibit antibacterial and antifungal activities against a variety of pathogens. For instance, compounds derived from thioureas have shown effectiveness against Staphylococcus pneumoniae and Bacillus subtilis, with some exhibiting minimum inhibitory concentrations comparable to established antibiotics like ceftriaxone .

Anticancer Properties

Studies have revealed that thiourea derivatives possess anticancer potential. They can act as precursors for synthesizing heterocyclic compounds that are crucial in developing new cancer therapeutics. The presence of the thiourea moiety enhances the biological activity of these compounds, making them promising candidates for further investigation in oncology .

Other Biological Activities

Beyond antibacterial and anticancer effects, thioureas exhibit a range of biological activities including anti-inflammatory, antidiabetic, and antioxidant effects. These properties make them valuable in medicinal chemistry for developing new therapeutic agents .

Agricultural Applications

Pesticidal Activity

Thiourea derivatives are also recognized for their pesticidal properties. They have been employed as herbicides and insecticides, effectively controlling various agricultural pests and weeds. The structural characteristics of thioureas contribute to their efficacy in agricultural applications, providing a basis for developing new agrochemicals .

Plant Growth Regulators

Some studies suggest that thioureas can act as plant growth regulators, promoting growth and enhancing resistance to environmental stressors. This application is particularly relevant in sustainable agriculture practices aimed at improving crop yield without relying heavily on synthetic fertilizers or pesticides .

Synthetic Chemistry Applications

Catalysts in Organic Synthesis

this compound serves as a ligand in various catalytic processes, particularly in palladium-catalyzed reactions such as the Heck reaction. These reactions are vital for forming carbon-carbon bonds in organic synthesis, making thioureas important intermediates in producing complex organic molecules .

Building Blocks for Heterocycles

Thioureas are versatile building blocks for synthesizing heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals. The ability to modify their structure allows chemists to tailor specific properties for desired applications .

Case Studies

Eigenschaften

IUPAC Name |

1,1-dimethyl-3-propan-2-ylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2S/c1-5(2)7-6(9)8(3)4/h5H,1-4H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGXHCVJTILIBIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=S)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.